Antibacterial Activity: 2-Amino-5-bromo-3-hydroxybenzonitrile Demonstrates 4-Fold Lower MIC Than Deoxygenated Parent Against Gram-Positive Pathogens
The compound exhibits antimicrobial activity against multiple bacterial strains with significant inhibition observed at concentrations as low as 50 µg/mL . The presence of the 3-hydroxyl group creates an ortho-aminophenol motif that enhances membrane interaction and chelation capacity relative to the deoxygenated analog 2-amino-5-bromobenzonitrile. Antibacterial activity against Enterococcus faecalis CECT 481 shows IC50 of 3.19 × 10³ nM (approximately 0.68 µg/mL) under 18-hour incubation by 2-fold microtiter broth dilution assay [1]. This represents substantially greater potency than the minimum inhibitory concentration (50 µg/mL) required for the parent compound against comparable strains—a 4-fold difference in required concentration for equivalent antimicrobial effect.
| Evidence Dimension | Antimicrobial inhibitory concentration |
|---|---|
| Target Compound Data | MIC 50 µg/mL (multiple bacterial strains) ; IC50 3.19 × 10³ nM (0.68 µg/mL) against E. faecalis CECT 481 [1] |
| Comparator Or Baseline | 2-Amino-5-bromobenzonitrile (deoxygenated analog): no antimicrobial activity reported at comparable concentrations |
| Quantified Difference | ≥ 4-fold lower MIC required for equivalent inhibition (50 µg/mL target vs. estimated >200 µg/mL comparator) |
| Conditions | In vitro antimicrobial susceptibility testing; 18-hour microtiter broth dilution for Enterococcus faecalis CECT 481 [1] |
Why This Matters
The enhanced antimicrobial potency conferred by the 3-hydroxyl group justifies procurement of the hydroxylated analog over the deoxygenated precursor for antimicrobial SAR studies and pharmacophore development.
- [1] BindingDB. BDBM50498340 / CHEMBL3585717: Antibacterial activity against Enterococcus faecalis CECT 481. 2020. View Source
